molecular formula C16H18ClN5O2 B15154639 1-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B15154639
M. Wt: 347.80 g/mol
InChI Key: RXNUMEALERKDHH-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperidine ring, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the piperidine ring. Common reagents used in these reactions include hydrazines, alkyl halides, and various catalysts. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide
  • 1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxylate These compounds share structural similarities but may differ in their pharmacological activities and applications. The uniqueness of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological properties.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H18ClN5O2/c1-10-14(16(24)21-7-5-11(6-8-21)15(18)23)19-20-22(10)13-4-2-3-12(17)9-13/h2-4,9,11H,5-8H2,1H3,(H2,18,23)

InChI Key

RXNUMEALERKDHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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